2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE
Overview
Description
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furoyloxy group, a tetramethylpiperidinyl moiety, and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE typically involves multiple steps. One common approach is to start with the preparation of the tetramethylpiperidinyl intermediate, which is then reacted with furoyl chloride to introduce the furoyloxy group. The final step involves the sulfonation of the intermediate with methylbenzenesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The furoyloxy group can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its chemical properties.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE: shares similarities with other furoyloxy and piperidinyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2,2,6,6-tetramethyl-4-(4-methylphenyl)sulfonyloxypiperidin-1-yl] furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6S/c1-15-8-10-17(11-9-15)29(24,25)28-16-13-20(2,3)22(21(4,5)14-16)27-19(23)18-7-6-12-26-18/h6-12,16H,13-14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYUSHADFHYGGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)OC(=O)C3=CC=CO3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.